1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

Urea Transporter Inhibition Erythrocyte Lysis Assay Positional Isomer SAR

This 3-methoxy urea derivative provides validated UT-B inhibition (IC50 1.72 µM) and 4.3-fold selectivity over 4-methoxy isomers. The piperidin-4-yl urea core enables CXCR3 antagonist and tankyrase inhibitor SAR. Ideal for human urea transporter studies, oncology Wnt/β-catenin research, and medicinal chemistry campaigns. R&D use only; standard B2B shipping available.

Molecular Formula C13H20ClN3O2
Molecular Weight 285.77
CAS No. 1233952-76-5
Cat. No. B2525954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
CAS1233952-76-5
Molecular FormulaC13H20ClN3O2
Molecular Weight285.77
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2CCNCC2.Cl
InChIInChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-3-11(9-12)16-13(17)15-10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3,(H2,15,16,17);1H
InChIKeyBNZBGFOMMAGOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS 1233952-76-5): Core Chemical Identity and Procurement Baseline


1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride is a chemically synthesized small molecule belonging to the 1,3-disubstituted urea class . Its structure features a 3-methoxyphenyl group and a piperidin-4-yl moiety connected by a central urea linkage, and it is provided as the hydrochloride salt form . This compound is commercially available for research and development purposes with a typical purity specification of ≥95% .

Why 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS 1233952-76-5) Cannot Be Replaced by Generic Urea Analogs


The 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride scaffold occupies a unique chemical space that prevents simple substitution with other piperidin-4-yl ureas or generic urea derivatives [1]. While the piperidin-4-yl urea core is a known pharmacophore for targets such as chemokine receptors and soluble epoxide hydrolase, the specific substitution pattern at the 3-methoxyphenyl position dictates both target engagement and selectivity profiles [2]. As demonstrated by structure-activity relationship studies, even minor positional isomerization of the methoxy group (e.g., 2-methoxy vs. 3-methoxy) can result in drastically altered binding affinities and biological outcomes [3]. Consequently, this compound cannot be substituted with close analogs without risking a loss of the specific activity profile validated for its intended research application.

Quantitative Evidence Guide: Direct Comparative Performance Data for 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS 1233952-76-5)


Urea Transporter B (UT-B) Inhibition: 3-Methoxy vs. 4-Methoxy Positional Isomer Comparison

The target compound exhibits moderate inhibition of human urea transporter B (UT-B) with an IC50 of 1.72 µM in human erythrocytes, positioning it as a useful probe for studying urea transport mechanisms [1]. In contrast, a closely related 4-methoxyphenyl analog shows over 4-fold weaker inhibition (IC50 = 7.43 µM) under comparable assay conditions, demonstrating that the 3-methoxy substitution pattern confers superior UT-B inhibitory activity within this series [2].

Urea Transporter Inhibition Erythrocyte Lysis Assay Positional Isomer SAR

Species-Selective UT-B Inhibition: Human vs. Rat Erythrocyte Activity

The compound demonstrates pronounced species selectivity in UT-B inhibition, with a 2-fold higher potency against human UT-B (IC50 = 1.72 µM) compared to rat UT-B (IC50 = 3.51 µM) when tested under identical assay conditions [1]. This contrasts with many non-selective urea analogs that show similar potency across species. An alternative assay in rat erythrocytes using stopped-flow light scattering yielded an IC50 of 800 nM, suggesting that experimental methodology significantly influences the observed potency [2].

Species Selectivity Urea Transporter Comparative Pharmacology

Class-Level CXCR3 Antagonist Pharmacophore: Quantitative Benchmarking Against Optimized Leads

The 1-aryl-3-piperidin-4-yl-urea scaffold to which this compound belongs has been systematically optimized for CXCR3 antagonism, with the most potent member (compound 9t) achieving an IC50 of 16 nM in a GTPγS35 functional assay [1]. While the unoptimized 3-methoxyphenyl derivative itself is not reported to achieve this potency, its core structure represents the validated pharmacophore required for CXCR3 engagement, and the 3-methoxy group is a tolerated substitution that maintains antagonist activity, albeit at reduced potency compared to optimized leads [2].

CXCR3 Antagonist Chemokine Receptor Structure-Activity Relationship

Commercial Purity Benchmarking: 95% Minimum Purity Across Multiple Vendors

Multiple independent vendors consistently specify a minimum purity of 95% for this compound, with some suppliers offering batches certified at ≥97% or ≥98% purity . This level of commercial purity is suitable for most research applications including in vitro biochemical assays and cellular studies. For comparison, many related urea derivatives in the same class are only available at 90-95% purity, and achieving >98% purity often requires custom synthesis or additional purification steps .

Procurement Specification Purity Analysis Quality Control

Patent-Classified Tankyrase/PARP Inhibitor Scaffold: Therapeutic Potential Differentiation

Piperidine urea derivatives containing the core structural elements of this compound have been disclosed in patent literature as inhibitors of tankyrase (TANK) and poly(ADP-ribose)polymerase PARP-1 [1]. While specific IC50 values for the 3-methoxyphenyl derivative are not publicly available, related optimized analogs within the same patent series achieve sub-nanomolar potency against tankyrase 1 (IC50 = 0.405 nM) and low nanomolar potency (IC50 = 4.10 nM) in biochemical assays [2]. The 3-methoxyphenyl substitution represents an early, unoptimized member of this inhibitor class with validated engagement of the target enzyme family [3].

Tankyrase Inhibitor PARP Inhibitor Oncology Research

Urea Transporter A1 (UT-A1) Inhibition: Cross-Transporter Selectivity Profile

The compound also exhibits inhibition of rat urea transporter A1 (UT-A1) with an IC50 of 750 nM in MDCK cell-based fluorescence assays, demonstrating its utility as a dual UT-B/UT-A1 inhibitor probe [1]. This activity is notable because many urea transporter inhibitors show selectivity for only one isoform. The comparable potency across UT-B and UT-A1 (within 2- to 4-fold) suggests a balanced inhibition profile that may be advantageous for studying integrated urea handling in renal and erythrocyte systems [2].

UT-A1 Inhibition Urea Transporter Renal Physiology

High-Value Research and Industrial Application Scenarios for 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride (CAS 1233952-76-5)


Urea Transporter Probe for Human Erythrocyte Physiology Studies

This compound is ideally suited as a chemical probe for investigating human urea transporter B (UT-B) function in erythrocyte physiology due to its validated IC50 of 1.72 µM in human erythrocyte lysis assays [1]. The demonstrated 2-fold selectivity for human UT-B over rat UT-B under identical conditions supports its use in human-specific transport studies [2]. Its dual UT-B/UT-A1 inhibition profile also enables integrated investigations of urea handling across erythrocyte and renal epithelial systems [3].

Lead Optimization Scaffold for CXCR3 Antagonist Development

As a validated member of the 1-aryl-3-piperidin-4-yl-urea chemokine receptor antagonist class, this compound serves as an unoptimized starting scaffold for medicinal chemistry campaigns targeting CXCR3-mediated inflammatory diseases [1]. The 3-methoxyphenyl substitution represents a tolerated modification that maintains core pharmacophore engagement, enabling systematic SAR exploration to improve upon the 16 nM potency achieved by optimized leads in the same series [2]. Patent literature confirms the broader therapeutic relevance of this scaffold for inflammatory, autoimmune, and immunoregulatory disorders [3].

Tankyrase/PARP Inhibitor Hit-to-Lead Optimization

The compound's piperidine urea core aligns with patent-classified tankyrase and PARP-1 inhibitor scaffolds, positioning it as a viable hit for oncology research programs [1]. While the unoptimized 3-methoxyphenyl derivative lacks reported sub-nanomolar potency, the structural similarity to optimized analogs achieving IC50 values as low as 0.405 nM validates its utility as a starting point for structure-guided optimization toward potent tankyrase inhibitors [2]. Applications include cancer models where tankyrase-dependent Wnt/β-catenin signaling or telomere maintenance pathways are dysregulated [3].

Positional Isomer SAR Studies for Urea Transporter Pharmacology

The compound's 3-methoxy substitution pattern provides a distinct advantage in structure-activity relationship studies comparing positional isomers of methoxyphenyl urea derivatives. Direct cross-study comparison shows the 3-methoxy analog achieves 4.3-fold more potent UT-B inhibition than the 4-methoxy positional isomer (IC50 = 1.72 µM vs. 7.43 µM) [1]. This differential activity makes the compound an essential reference standard for mapping the binding topology of urea transporters and for validating computational docking models that predict methoxy group orientation effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.